

# 5-Aminoindan (CAS: 24425-40-9): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Aminoindan

Cat. No.: B044798

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Synthesis, and Biological Significance of **5-Aminoindan**.

## Executive Summary

**5-Aminoindan** is a versatile chemical intermediate with significant applications in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, toxicological profile, and key applications, with a focus on its role in the development of novel research tools and potential therapeutic agents. Detailed methodologies for its synthesis and the synthesis of its notable derivatives are presented, alongside visualizations of relevant chemical workflows and potential biological pathways. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

## Physicochemical Properties

**5-Aminoindan** is a crystalline solid, typically brown in color.<sup>[1]</sup> It is slightly soluble in water but shows good solubility in organic solvents such as ether, acetone, and benzene.<sup>[2]</sup> A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **5-Aminoindan**

Property	Value	Reference(s)
CAS Number	24425-40-9	[3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[3][4]
Molecular Weight	133.19 g/mol	[3][4][5]
Appearance	Brown crystalline solid/mass	[1][6]
Melting Point	34-36 °C	[1]
Boiling Point	247-249 °C at 745 mmHg	[1][7]
Density	~0.922 - 1.102 g/cm <sup>3</sup> (estimate)	[1][8]
Flash Point	>110 °C (>230 °F)	[1]
Water Solubility	Slightly soluble / Insoluble	[1][2][7][8]
pKa	5.17 ± 0.20 (Predicted)	[1][7]
InChI Key	LEWZOBYWGWKNCK- UHFFFAOYSA-N	[3][4]

## Toxicology and Safety

**5-Aminoindan** is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent), should be used when handling this compound.[10]

Table 2: Toxicological and Safety Information for **5-Aminoindan**

Parameter	Information	Reference(s)
GHS Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	[5][10]
Signal Word	Warning	[10]
Acute Toxicity (Oral, Rat)	No specific LD50 data available for 5-Aminoindan. For the related compound 2-aminoindane, predicted oral LD50 values in rats range from 150 to 560 mg/kg.	
Storage	Store in a cool, dry, well-ventilated area. Recommended storage temperature: 0-10°C.	[1][8]

## Applications in Research and Development

**5-Aminoindan** serves as a critical building block in the synthesis of specialized chemical probes and potential therapeutic agents. Its primary amine group and rigid indane scaffold make it an attractive starting material for creating complex molecules with specific biological targets.

## Synthesis of Affinity Ligands

**5-Aminoindan** is a key precursor in the synthesis of the ligand known as "18/18" (2-(**5-aminoindan**)-6-(**5-aminoindan**)-4-chloro-s-triazine). This molecule functions as an "artificial lectin," demonstrating selectivity for the mannose moieties of glycoproteins.[11] This application is significant for the development of novel affinity chromatography tools for the purification and analysis of glycoproteins.[11]

## Development of Enzyme Inhibitors

The compound is utilized in the synthesis of dihydrothiophenone derivatives, which have been identified as novel, selective, and potent inhibitors of the malaria parasite enzyme

Dihydroorotate Dehydrogenase (DHODH).[8][11] DHODH is a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite, making it a validated target for antimalarial drug development.

## Broader Biological Context of Aminoindanes

The aminoindane structural motif is present in a range of biologically active compounds. Various derivatives have been explored for antibacterial, antiviral, analgesic, and antiparkinsonian activities.[4][6] Furthermore, certain substituted aminoindanes are known to interact with monoamine transporters, suggesting potential applications in neuroscience research.[3]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **5-Aminoindan** and one of its key derivatives. These protocols are based on established chemical principles and published general procedures.

### Synthesis of 5-Aminoindan from 5-Nitroindan

The most common route for the synthesis of **5-Aminoindan** is the reduction of 5-nitroindan. A general protocol for this transformation is as follows:

Materials:

- 5-Nitroindan
- Ethyl acetate (EtOAc)
- 10% Palladium on carbon (Pd/C)
- Methanol
- 1N Hydrochloric acid (HCl)
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Silica gel for column chromatography
- Hexane
- Rotary evaporator
- Standard laboratory glassware and filtration apparatus

#### Procedure:

- **Dissolution:** Dissolve 5-nitroindan in ethyl acetate.
- **Catalyst Addition:** Add 10% Pd/C to the solution. The catalyst loading is typically around 20% by mass relative to the 5-nitroindan.
- **Hydrogenation:** Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature for several hours (e.g., 7 hours).
- **Catalyst Removal:** Once the reaction is complete (monitored by TLC), filter the mixture to remove the Pd/C catalyst.
- **Solvent Removal:** Remove the ethyl acetate solvent by distillation or using a rotary evaporator.
- **Acidification and Extraction:** Treat the resulting organic layer with 1N HCl until the solution is acidic. Partition the mixture between water and fresh ethyl acetate.
- **Washing and Drying:** Wash the organic layer with a saturated brine solution, then dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer in vacuo and purify the residue by silica gel column chromatography, typically using a hexane/EtOAc solvent system (e.g., 3:1 ratio).<sup>[6]</sup>

## Synthesis of Ligand 18/18 (A Disubstituted Triazine)

**5-Aminoindan** can be used to synthesize bis-substituted triazine ligands. The synthesis involves a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-

triazine) core. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Materials:

- Cyanuric chloride
- **5-Aminoindan**
- Acetone
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another suitable base
- Crushed ice and distilled water
- Standard laboratory glassware and filtration apparatus

Procedure:

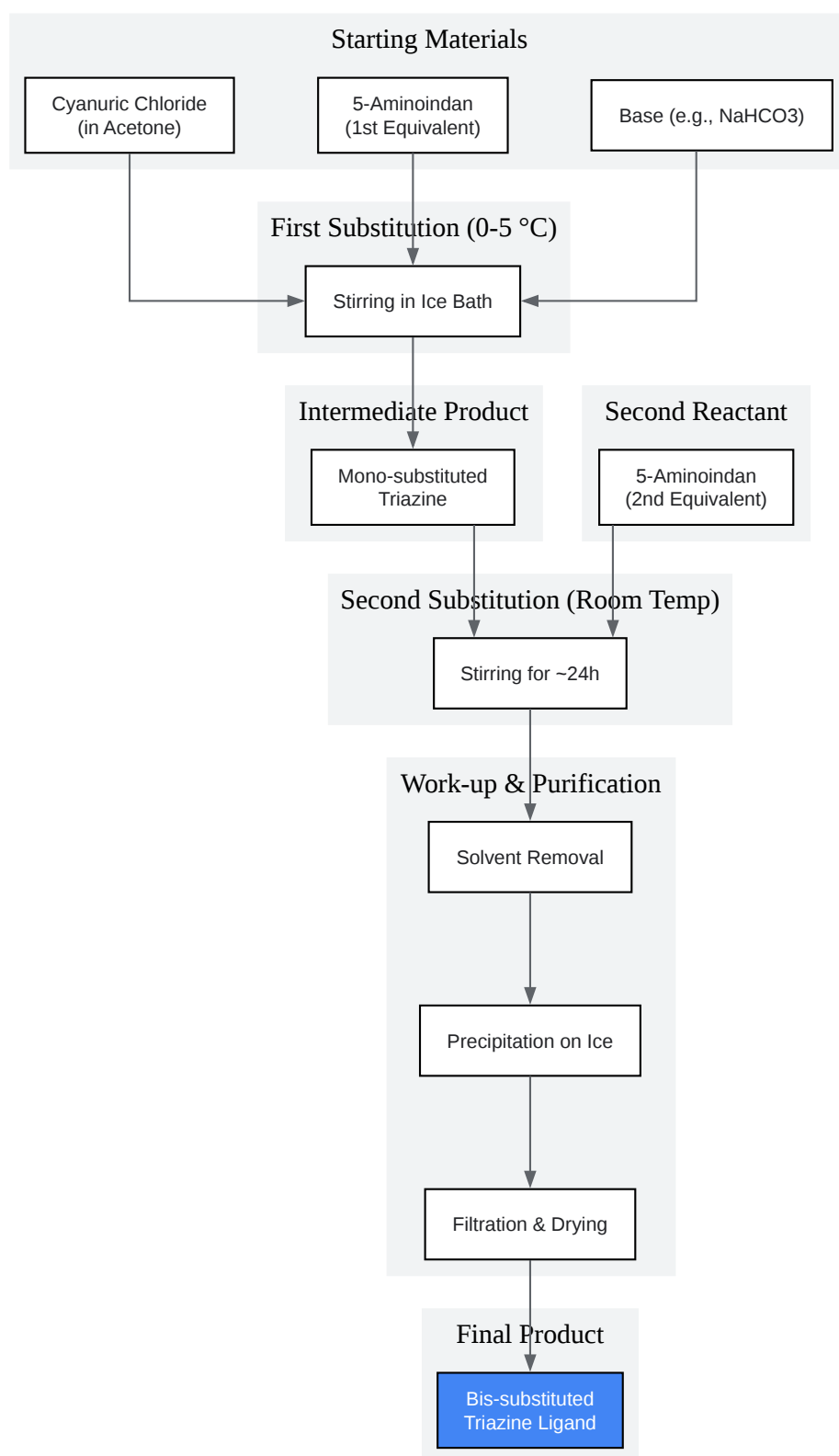
- First Substitution: Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C in an ice bath.
- In a separate flask, dissolve one molar equivalent of **5-Aminoindan** in acetone.
- Add the **5-Aminoindan** solution dropwise to the cyanuric chloride solution while stirring. A base such as sodium bicarbonate is added to neutralize the HCl generated during the reaction.
- Allow the reaction to proceed at low temperature until the monosubstituted product is formed (monitored by TLC).
- Second Substitution: Add a second molar equivalent of **5-Aminoindan** to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24 hours) to facilitate the second substitution.

- Work-up and Purification: Once the reaction is complete, remove the acetone using a rotary evaporator. Pour the remaining mixture onto crushed ice to precipitate the solid product.
- Filter the solid, wash thoroughly with distilled water, and dry under high vacuum to obtain the bis-substituted triazine product.

## Visualizations: Workflows and Pathways

### Synthesis Workflow

The synthesis of a disubstituted triazine ligand from **5-Aminoindan** follows a clear, sequential process. The workflow diagram below illustrates the key steps.



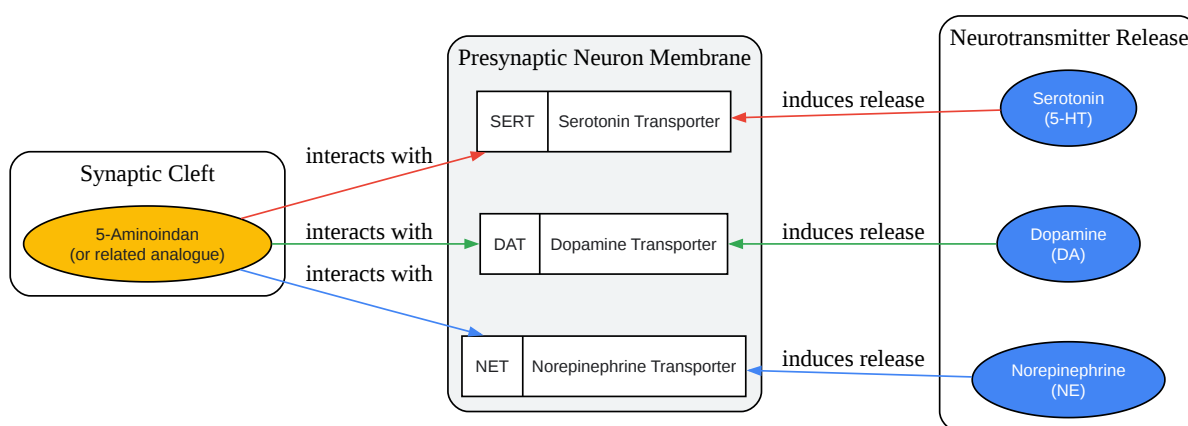
[Click to download full resolution via product page](#)

**Caption:** Synthetic workflow for a bis-substituted triazine ligand.



## Proposed Biological Signaling Pathway

While direct studies on **5-Aminoindan**'s interaction with signaling pathways are limited, research on structurally related aminoindanes provides a strong basis for a proposed mechanism of action. Many aminoindanes function as monoamine transporter substrates, inducing the release of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This interaction is a key signaling pathway in the central nervous system.



[Click to download full resolution via product page](#)

**Caption:** Proposed interaction of aminoindanes with monoamine transporters.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and  $\alpha$ 2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and  $\alpha$ 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Aminoindan (CAS: 24425-40-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044798#5-aminoindan-cas-number-24425-40-9-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)